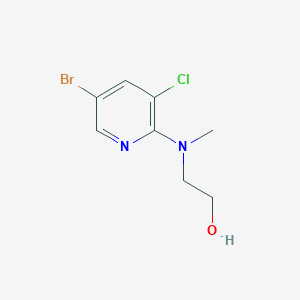
2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol is an organic compound with the molecular formula C9H7Cl2F3O2 and a molecular weight of 275.05 g/mol . It is characterized by the presence of dichloro and trifluoromethoxy groups attached to a phenyl ring, making it a valuable building block in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with chloroform and a base, such as sodium hydroxide, under controlled conditions . The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(3-(trifluoromethoxy)phenyl)ethanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
作用機序
The mechanism of action of 2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic pockets in enzymes and receptors . The dichloro groups may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
2,4-Dichloro-3’-(trifluoromethoxy)-1,1’-biphenyl: Similar in structure but with a biphenyl core.
2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol: Similar but with the trifluoromethoxy group in a different position.
Uniqueness
2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances its stability and lipophilicity, making it valuable in various applications .
特性
分子式 |
C9H7Cl2F3O2 |
|---|---|
分子量 |
275.05 g/mol |
IUPAC名 |
2,2-dichloro-1-[3-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H7Cl2F3O2/c10-8(11)7(15)5-2-1-3-6(4-5)16-9(12,13)14/h1-4,7-8,15H |
InChIキー |
QWOSZUQROKSGME-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



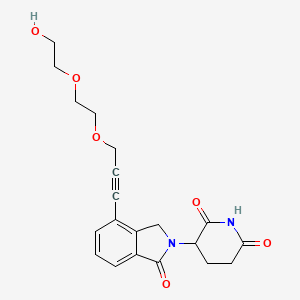

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14775105.png)
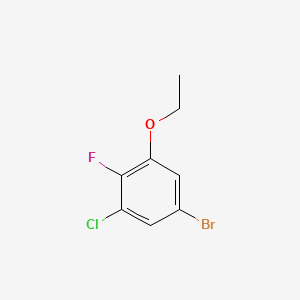

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14775118.png)
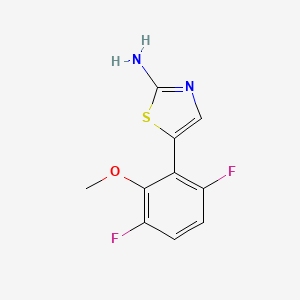

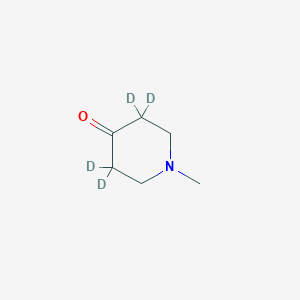
![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)
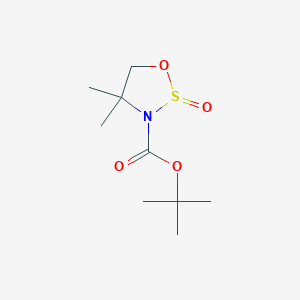
![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)
